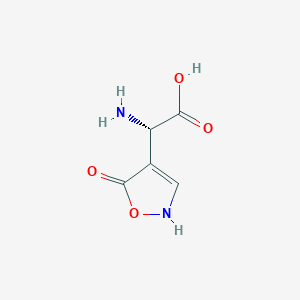
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid can be achieved through various synthetic routes. One common method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the use of toxic metal catalysts . These methods often employ (3 + 2) cycloaddition reactions to form the isoxazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-component reactions (MCRs) that are efficient and minimize by-products . These reactions typically use malononitrile, aromatic aldehydes, and other suitable reactants under specific conditions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives.
Scientific Research Applications
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- (S)-a-Amino-2,5-dihydro-5-oxo-4-isoxazolepropanoic acid N2-glucoside
- 5-oxo-4,5-dihydro-2-furylacetic acid
- 5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1
Uniqueness
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
130620-57-4 |
|---|---|
Molecular Formula |
C5H6N2O4 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m0/s1 |
InChI Key |
FAPBVGGLODVFDG-VKHMYHEASA-N |
SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
Isomeric SMILES |
C1=C(C(=O)ON1)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
Synonyms |
4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















